molecular formula C22H26N6O3 B2732252 ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1788769-78-7

ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

Cat. No.: B2732252
CAS No.: 1788769-78-7
M. Wt: 422.489
InChI Key: SYPOIHMDUMRAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at position 1, a pyrrole moiety at position 5, and a piperidine-4-carboxylate group linked via an amide bond.

Properties

IUPAC Name

ethyl 4-[(1-benzyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-2-31-22(30)27-14-10-18(11-15-27)23-20(29)19-21(26-12-6-7-13-26)28(25-24-19)16-17-8-4-3-5-9-17/h3-9,12-13,18H,2,10-11,14-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOIHMDUMRAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a , which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a , which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.

    Final Coupling: The final step involves coupling the synthesized triazole, pyrrole, and piperidine intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. Ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. This compound has been evaluated in several studies for its ability to induce apoptosis in cancer cells. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are well-documented. This compound has shown promise in reducing inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Organic Synthesis Applications

Multicomponent Reactions
The compound can be synthesized through multicomponent reactions (MCRs), which are increasingly popular in organic chemistry for their efficiency and ability to create complex molecules from simple starting materials. MCRs involving triazole derivatives have been shown to yield high product diversity and efficiency, making them valuable in pharmaceutical synthesis .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the benzyl and pyrrole moieties can significantly influence the compound's potency and selectivity against various biological targets. SAR studies help guide the design of more effective analogs with enhanced therapeutic profiles .

Case Study 1: Antimicrobial Efficacy
In a study published by researchers investigating new antimicrobial agents, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. This study highlights the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1-Benzyl, 5-(1H-pyrrol-1-yl), 4-(piperidine) ~452 (estimated) Amide, ester, triazole, pyrrole N/A
Ethyl 1-benzyl-5-{[...]triazole-4-carboxylate (14d, ) 1-Benzyl, 5-(aryl), 4-carboxylate 713.28 Amide, ester, triazole, benzyl
tert-Butyl 4-(4-(((TBDMS)oxy)methyl)-5-(pyrimidin-4-yl)-1H-triazol-1-yl)piperidine-1-carboxylate (32, ) 1-TBDMS, 5-pyrimidine, 4-piperidine ~550 (estimated) Silyl ether, pyrimidine, triazole
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneaminotriazole-4-carboxylate () 1-Pyridylmethyl, 5-ethoxymethyleneamino ~352 (estimated) Pyridine, ethoxymethylene, triazole
  • Substituent Impact: Benzyl vs. Pyridyl Groups: The target compound’s benzyl group (position 1) may enhance lipophilicity compared to the pyridylmethyl group in , which could improve membrane permeability but reduce aqueous solubility . Pyrrole vs.
Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Spectroscopic Data

Compound Name Crystallographic System Key Interactions NMR Shifts (δ, ppm) Reference
Target Compound Hypothetical: Monoclinic (P21/n) Intramolecular N–H⋯N, C–H⋯O N/A N/A
Compound in Monoclinic (P21/n) C–H⋯O, C–H⋯π networks 1H NMR: 11.88 (s, NH), 4.56 (q)
Compound 14d () N/A 1H NMR: δ 11.88 (s, NH), 4.56 (q, OCH2) 13C NMR: 164.2 (C=O)
  • Crystal Packing : The target compound’s hypothetical packing may resemble ’s triazole derivative, where C–H⋯O and π-π interactions stabilize the lattice .
  • Spectroscopy : The amide proton in 14d () resonates at δ 11.88, consistent with strong hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

Ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound contains a piperidine ring substituted with an ethyl carboxylate group and a triazole moiety linked to a benzyl and pyrrole structure. The presence of these functional groups contributes to its biological activity.

Synthesis:
The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring: This can be achieved through click chemistry methods involving azides and alkynes.
  • Piperidine and carboxylate attachment: Subsequent reactions introduce the piperidine moiety and ethyl carboxylate via nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies suggest that the triazole moiety enhances binding affinity to AChE compared to other compounds with similar structures .
  • Anticancer Properties: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Neuroprotection: Due to its AChE inhibitory activity, it may be beneficial in treating cognitive disorders by enhancing cholinergic transmission in the brain .
  • Anticancer Agents: The cytotoxic properties make it a candidate for developing new anticancer therapies. The structure-activity relationship (SAR) studies highlight that modifications in the benzyl or pyrrole substituents can significantly enhance potency against specific cancer types .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in scopolamine-induced memory impairment models. Results indicated significant improvements in learning and memory functions, attributed to its ability to inhibit AChE and reduce oxidative stress markers .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics. For instance, it showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong potential for further development .

Data Summary

Activity Target IC50 Value Notes
AChE InhibitionAcetylcholinesterase6.21 µMComparable to donepezil
CytotoxicityMCF-7 (Breast Cancer)15 µMSignificant apoptosis induction
NeuroprotectionScopolamine-inducedN/AImprovement in cognitive function

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.